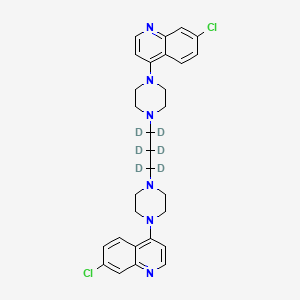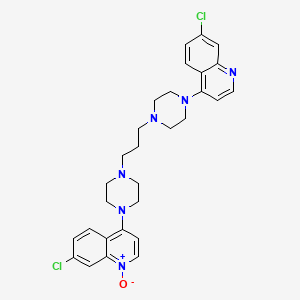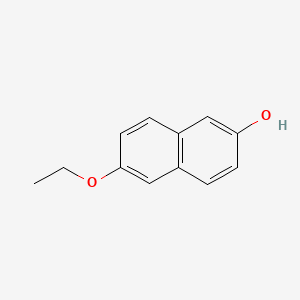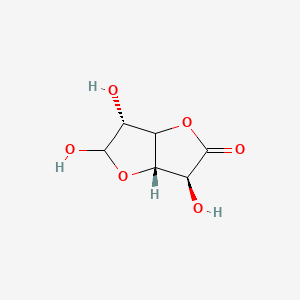
PD 144418 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- PD-144418, également connu sous le nom de 1,2,3,6-tétrahydro-5-[3-(4-méthylphényl)-5-isoxazolyl]-1-propylpyridine, est un composé organique.
- Sa formule chimique est C18H22N2O.
- PD-144418 agit comme un agoniste sélectif pour le récepteur sigma-1 .
Applications De Recherche Scientifique
- PD-144418 has potential applications in various fields:
Chemistry: As a ligand for the sigma-1 receptor, it contributes to research on receptor function and ligand interactions.
Biology: It may be used to study cellular processes involving the sigma-1 receptor.
Medicine: PD-144418’s antipsychotic activity suggests relevance in mental health research.
Mécanisme D'action
Target of Action
PD 144418 Oxalate is a highly potent and selective ligand for the sigma 1 (σ1) receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) . It plays a crucial role in several central nervous system (CNS) disorders, including depression and schizophrenia .
Mode of Action
This compound interacts with the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1, indicating a very high affinity . It has a much lower affinity for the σ2 receptor, with a Ki value of 1377 nM .
Biochemical Pathways
It has been observed that this compound can reverse the n-methyl-d-aspartate (nmda)-induced increase in cyclic gmp (cgmp) in rat cerebellar slices . This suggests that σ1 sites may be important in the regulation of glutamate-induced actions .
Result of Action
This compound has been reported to antagonize mescaline-induced scratching in mice following intraperitoneal administration . It also attenuates cocaine-induced hyperactivity in mice . These results suggest that this compound may have potential antipsychotic activity .
Analyse Biochimique
Biochemical Properties
PD 144418 Oxalate is a selective σ1 ligand, displaying high selectivity . It exhibits no other significant activity at a wide range of other receptors, ion channels, and enzymes
Cellular Effects
This compound has been reported to have effects on various types of cells and cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Méthodes De Préparation
- Les voies de synthèse et les conditions réactionnelles pour PD-144418 ne sont pas largement documentées dans la littérature.
- Les méthodes de production industrielle peuvent impliquer des procédés exclusifs.
Analyse Des Réactions Chimiques
- PD-144418 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courantes utilisés dans ces réactions restent non spécifiés.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.
Applications de la recherche scientifique
- PD-144418 a des applications potentielles dans divers domaines:
Chimie: En tant que ligand pour le récepteur sigma-1, il contribue à la recherche sur la fonction des récepteurs et les interactions des ligands.
Biologie: Il peut être utilisé pour étudier les processus cellulaires impliquant le récepteur sigma-1.
Médecine: L'activité antipsychotique de PD-144418 suggère une pertinence dans la recherche en santé mentale.
Mécanisme d'action
- PD-144418 exerce ses effets par le biais du récepteur sigma-1.
- Les cibles moléculaires et les voies impliquées sont encore un domaine d'investigation en cours.
Comparaison Avec Des Composés Similaires
- Le caractère unique de PD-144418 réside dans sa forte affinité et sa sélectivité pour le récepteur sigma-1.
- Des composés similaires ne sont pas explicitement énumérés dans la littérature disponible .
Propriétés
Numéro CAS |
154130-99-1 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
Clé InChI |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Synonymes |
1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)










